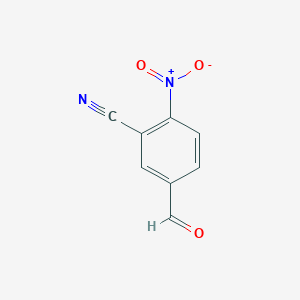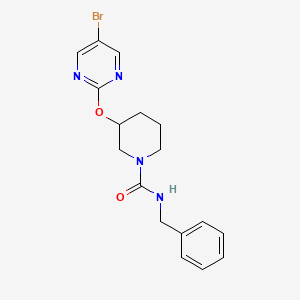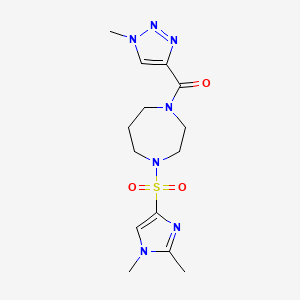
3-Cyano-4-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H4N2O3. It is a pale-yellow to yellow-brown solid that is used in various chemical syntheses. The compound is also known by its IUPAC name, 5-formyl-2-nitrobenzonitrile .
Wirkmechanismus
Target of Action
3-Cyano-4-nitrobenzaldehyde is a chemical compound that has been used in the synthesis of various biologically active compounds It’s known that cyanoacetamide derivatives, which can be synthesized using compounds like this compound, are considered important precursors for heterocyclic synthesis . These heterocyclic compounds can interact with various biological targets, depending on their specific structures.
Mode of Action
It’s known that the compound can participate in various chemical reactions due to its cyano and nitro functional groups . For instance, it can undergo reactions with amines to form cyanoacetamide derivatives . These derivatives can then participate in further reactions to form a variety of heterocyclic compounds .
Biochemical Pathways
It’s known that the compound can be used to synthesize a variety of heterocyclic compounds . These compounds can interact with various biochemical pathways, depending on their specific structures. For example, some heterocyclic compounds are known to interact with pathways involved in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (17613 g/mol) and boiling point (3396±320 °C at 760 mmHg), have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound can be used to synthesize a variety of heterocyclic compounds . These compounds can have various biological effects, depending on their specific structures. For example, some heterocyclic compounds are known to have antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other reactants, the temperature, and the pH of the environment . Additionally, the compound’s stability can be influenced by factors such as light, heat, and moisture .
Biochemische Analyse
Biochemical Properties
It is known that nitro compounds can participate in various biochemical reactions . For instance, they can undergo reduction processes to form amines
Cellular Effects
Nitro compounds can influence cell function through their interactions with various cellular processes
Molecular Mechanism
Nitro compounds can undergo various reactions at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that nitro compounds can undergo various reactions over time
Vorbereitungsmethoden
3-Cyano-4-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 3-cyanobenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products . Another method involves the cyanoacetylation of 4-nitrobenzaldehyde using cyanoacetic acid in the presence of a base .
Analyse Chemischer Reaktionen
3-Cyano-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-Cyano-4-nitrobenzaldehyde is used in scientific research for several applications:
Vergleich Mit ähnlichen Verbindungen
3-Cyano-4-nitrobenzaldehyde can be compared with similar compounds such as 4-nitrobenzaldehyde and 3-cyanobenzaldehyde. While 4-nitrobenzaldehyde lacks the cyano group, 3-cyanobenzaldehyde lacks the nitro group. The presence of both functional groups in this compound makes it unique and versatile for various chemical reactions .
Eigenschaften
IUPAC Name |
5-formyl-2-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3/c9-4-7-3-6(5-11)1-2-8(7)10(12)13/h1-3,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFVJMRUNSXWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2803755.png)
![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2803758.png)
![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)
![N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2803765.png)
![3-Tert-butyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2803766.png)

![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)

![5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2803775.png)


